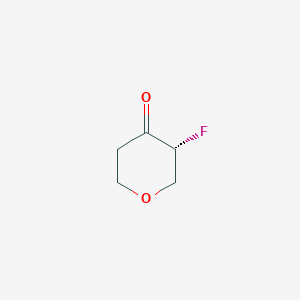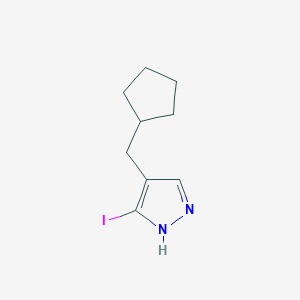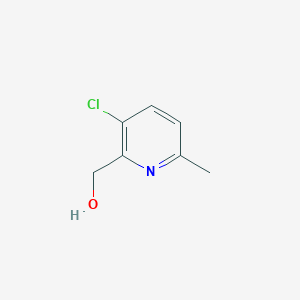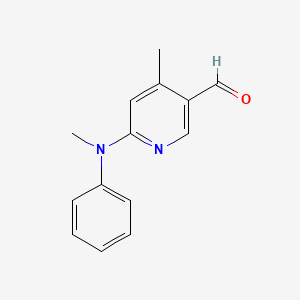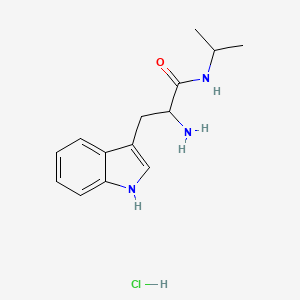
H-DL-Trp-N-ipr.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Trp-N-iprTryptophan is crucial for protein synthesis and serves as a precursor for several important biomolecules, including serotonin and melatonin The compound H-DL-Trp-N-ipr
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Trp-N-ipr.HCl typically involves the protection of the amino group of tryptophan, followed by the introduction of the N-isopropyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of protecting groups, such as tert-butoxycarbonyl (Boc), and reagents like isopropylamine and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Trp-N-ipr.HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
H-DL-Trp-N-ipr.HCl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a model compound for amino acid research.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of H-DL-Trp-N-ipr.HCl involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to produce serotonin and melatonin, which play crucial roles in regulating mood, sleep, and other physiological functions. The compound’s effects are mediated through its interaction with specific receptors and enzymes involved in these pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to H-DL-Trp-N-ipr.HCl include:
DL-Tryptophan: The parent amino acid from which this compound is derived.
N-acetyl-DL-tryptophan: Another derivative of tryptophan with different functional groups.
DL-Phenylalanine t-butyl ester hydrochloride: A structurally similar compound with a different amino acid backbone.
Uniqueness
This compound is unique due to its specific N-isopropyl substitution, which imparts distinct chemical and biological properties. This modification can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H20ClN3O |
|---|---|
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
2-amino-3-(1H-indol-3-yl)-N-propan-2-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-9(2)17-14(18)12(15)7-10-8-16-13-6-4-3-5-11(10)13;/h3-6,8-9,12,16H,7,15H2,1-2H3,(H,17,18);1H |
Clave InChI |
ADBHGDHKPIRVDH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003729.png)
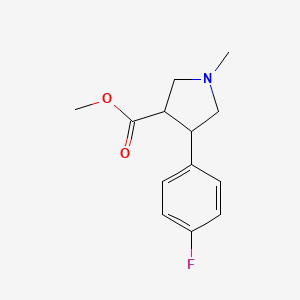

![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid](/img/structure/B13003776.png)
